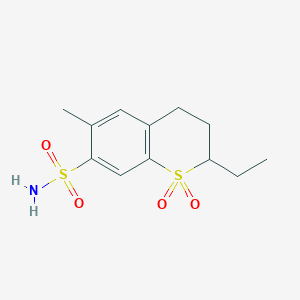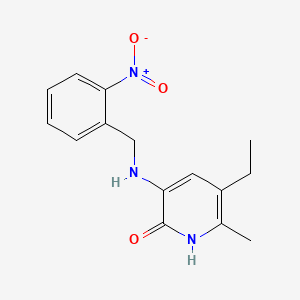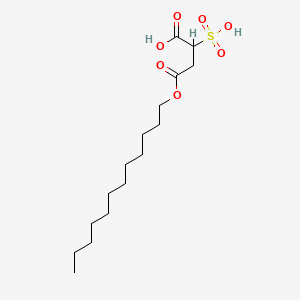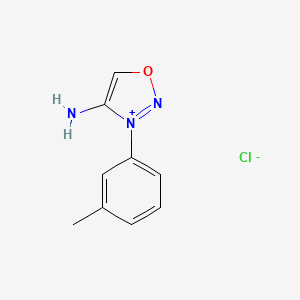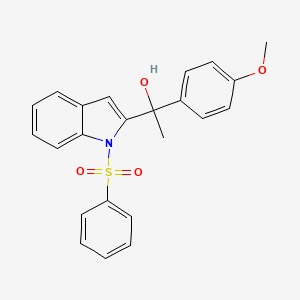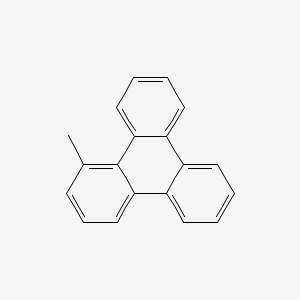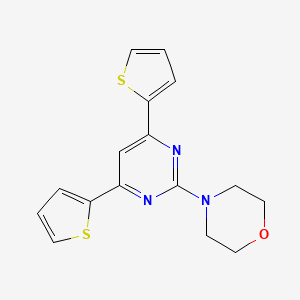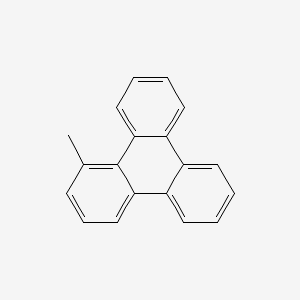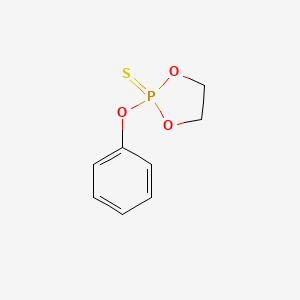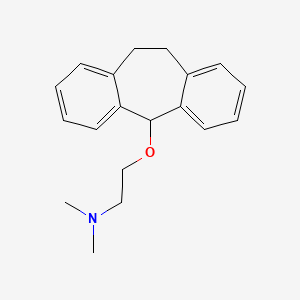
2,2'-Dithiobis(N-(1-hydroxyethylpropyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a hydroxyethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide linkers. One common method is the reaction of N-(1-hydroxyethylpropyl)benzamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
科学的研究の応用
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as adhesives and coatings.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the activity of proteins and enzymes. The hydroxyethylpropyl groups may enhance its solubility and facilitate its interaction with cellular targets.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of hydroxyethylpropyl groups.
2,2’-Dithiobis(benzamide): Lacks the hydroxyethylpropyl substitution, making it less soluble and potentially less reactive.
Uniqueness
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is unique due to its hydroxyethylpropyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to its analogs.
特性
CAS番号 |
96835-54-0 |
|---|---|
分子式 |
C22H28N2O4S2 |
分子量 |
448.6 g/mol |
IUPAC名 |
N-(1-hydroxybutan-2-yl)-2-[[2-(1-hydroxybutan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-15(13-25)23-21(27)17-9-5-7-11-19(17)29-30-20-12-8-6-10-18(20)22(28)24-16(4-2)14-26/h5-12,15-16,25-26H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
YYWTYTCHSRLVJN-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



